molecular formula C23H28O9 B12300907 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside

Cat. No.: B12300907
M. Wt: 448.5 g/mol
InChI Key: IQOUOKGRYANMMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside typically involves multiple steps, starting from simpler naphthalene derivatives.

Industrial Production Methods

the synthesis would generally follow similar steps as the laboratory synthesis, scaled up with appropriate reaction conditions and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-2-carbomethoxy-3-prenylnaphthalene-1-O-beta-glucopyranoside involves its interaction with DNA topoisomerases. These enzymes are crucial for DNA replication and repair, and inhibition of their activity can lead to DNA damage and cell death. The compound does not exhibit significant cytotoxicity against certain cancer cell lines, suggesting that its mechanism of action may be more complex and context-dependent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, including the hydroxyl, carbomethoxy, and prenyl groups, as well as the beta-glucopyranoside moiety.

Properties

Molecular Formula

C23H28O9

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-hydroxy-3-(3-methylbut-2-enyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H28O9/c1-11(2)8-9-14-16(22(29)30-3)21(13-7-5-4-6-12(13)17(14)25)32-23-20(28)19(27)18(26)15(10-24)31-23/h4-8,15,18-20,23-28H,9-10H2,1-3H3

InChI Key

IQOUOKGRYANMMW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)C

Origin of Product

United States

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